[2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid molecular weight and physicochemical properties
[2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid molecular weight and physicochemical properties
#[2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid: Physicochemical Profiling and Synthetic Applications in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide
Executive Summary
In modern medicinal chemistry, the 2-aminothiazole scaffold is a privileged structure, frequently utilized for its robust bioactivity profile, which includes anticancer, antimicrobial, and anti-inflammatory properties[1][2]. [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid (CAS: 1019111-18-2) represents a highly versatile, bifunctional building block within this class[3][4].
As a Senior Application Scientist, I frequently recommend this compound for library generation and hit-to-lead optimization. Its precise combination of a hydrogen-bonding 2-amino group, a lipophilic 4-ethoxyphenyl substituent, and an easily derivatizable 5-acetic acid moiety allows for rapid exploration of chemical space. This guide provides an in-depth analysis of its physicochemical properties, structural logic, and field-proven experimental protocols for its synthesis and functionalization.
Physicochemical Profiling & Structural Analysis
Understanding the intrinsic properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The data summarized in Table 1 outlines the core parameters of the compound[4].
Table 1: Quantitative Physicochemical Data
| Property | Value | Scientific Implication |
| CAS Number | 1019111-18-2 | Unique identifier for procurement and database tracking. |
| Molecular Formula | C₁₃H₁₄N₂O₃S | Defines the atomic composition and isotopic distribution. |
| Molecular Weight | 278.33 g/mol | Ideal for fragment-based drug discovery (FBDD) or as a substructure (MW < 300). |
| Monoisotopic Mass | 278.0725 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |
| H-Bond Donors | 2 | Provided by the 2-amino group and the carboxylic acid hydroxyl. |
| H-Bond Acceptors | 6 | Facilitates complexation within target protein pockets (e.g., kinase hinges). |
| Rotatable Bonds | 5 | Ensures sufficient conformational flexibility to adapt to binding sites. |
| TPSA | 114 Ų | Indicates good membrane permeability, though optimization may be needed for BBB crossing. |
Mechanistic Utility and Pharmacophore Mapping
The strategic value of[2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid lies in its modularity. Each functional group serves a distinct mechanistic purpose in drug design[2][5]:
-
Thiazole Core: Acts as an aromatic bioisostere for pyridine or benzene rings. It participates in π−π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding sites.
-
2-Amino Group: Exhibits vinylogous amide character due to resonance with the thiazole ring. It is an excellent hydrogen-bond donor/acceptor, frequently utilized to anchor molecules to the hinge region of kinases.
-
4-Ethoxyphenyl Group: A lipophilic appendage that drives the molecule into deep, hydrophobic sub-pockets, increasing binding affinity and target residence time.
-
5-Acetic Acid Moiety: Serves a dual purpose. Biologically, it can form salt bridges with basic residues (like Arginine or Lysine). Synthetically, it is a primary functional handle for amide coupling, esterification, or macrocyclization.
Fig 1. Pharmacophore mapping of the compound illustrating functional group contributions.
Experimental Protocols: Synthesis and Functionalization
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind reagent selection is explicitly detailed to empower researchers to troubleshoot effectively.
Core Scaffold Synthesis via Hantzsch Condensation
The construction of the 2-aminothiazole ring is best achieved via the Hantzsch thiazole synthesis, reacting an α -haloketone with thiourea[1].
Causality & Logic: Thiourea acts as a bifunctional reagent. Its sulfur atom is highly nucleophilic and displaces the α -halide, while the nitrogen condenses with the carbonyl carbon. Ethanol is chosen as the solvent because it solubilizes the intermediates and allows for a safe reflux temperature that drives the thermodynamically favorable aromatization of the thiazole ring.
Step-by-Step Methodology:
-
Preparation of the α -Haloketone: Dissolve 1.0 equivalent of 4-(4-ethoxyphenyl)-4-oxobutanoic acid in glacial acetic acid. Slowly add 1.1 equivalents of molecular bromine ( Br2 ) dropwise at 0°C. Stir for 2 hours until the red color dissipates, indicating complete α -bromination.
-
Condensation: Isolate the α -bromo intermediate and dissolve it in absolute ethanol. Add 1.2 equivalents of thiourea.
-
Cyclization: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours. Monitor the reaction via TLC (Dichloromethane:Methanol, 9:1) until the starting material is consumed.
-
Workup & Isolation: Cool the mixture to room temperature. Neutralize with a saturated aqueous solution of sodium bicarbonate ( NaHCO3 ) to precipitate the free base of the 2-aminothiazole.
-
Purification: Filter the precipitate, wash with cold distilled water, and recrystallize from ethanol to yield the pure [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid.
Selective Amide Derivatization
A common workflow involves coupling the 5-acetic acid moiety to an external amine to generate a targeted library[5].
Causality & Logic: The 2-amino group on the thiazole ring is significantly less nucleophilic than an aliphatic primary amine due to electron delocalization into the aromatic system. Therefore, by using a mild coupling agent like EDC/HOBt, we can achieve selective coupling at the carboxylic acid with an external aliphatic amine without needing to protect the thiazole's 2-amino group. EDC is preferred over HATU here because its urea byproduct is water-soluble, allowing for a simplified aqueous workup.
Step-by-Step Methodology:
-
Activation: Dissolve 1.0 eq of[2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid in anhydrous DMF. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir at room temperature for 30 minutes to form the active OBt-ester.
-
Coupling: Add 1.1 eq of the desired aliphatic amine and 2.5 eq of N,N-Diisopropylethylamine (DIPEA) to the mixture.
-
Reaction Monitoring: Stir at room temperature for 12 hours. Validate completion via LC-MS, looking for the specific mass shift corresponding to the desired amide.
-
Workup: Quench the reaction with water. Extract the product using ethyl acetate (EtOAc). Wash the organic layer successively with 1M HCl, saturated NaHCO3 , and brine to remove the EDC-urea byproduct and unreacted starting materials.
-
Drying: Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Fig 2. Step-by-step synthetic workflow from keto-acid precursor to final derivatized scaffold.
Analytical Validation Protocols
To ensure trustworthiness in your drug discovery pipeline, the synthesized or procured compound must be rigorously validated.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Utilize an ESI+ (Electrospray Ionization) mode. The expected [M+H]+ peak should be observed at m/z 279.08 . A sharp, single peak on the UV chromatogram (254 nm) will confirm the purity of the aromatic system.
-
¹H NMR (400 MHz, DMSO-d₆):
-
The ethoxy group will present as a distinct triplet (approx. δ 1.3 ppm, CH3 ) and a quartet (approx. δ 4.0 ppm, OCH2 ).
-
The aromatic protons of the 4-ethoxyphenyl group will appear as two doublets in the δ 6.8 - 7.5 ppm range (typical para-substitution pattern).
-
The 2-amino protons ( NH2 ) will appear as a broad singlet around δ 7.0 ppm (exchangeable with D2O ).
-
The methylene protons of the acetic acid moiety will appear as a singlet around δ 3.5 ppm.
-
References
- SCBT - Santa Cruz Biotechnology. "[2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid." Santa Cruz Biotechnology Product Catalog.
- Guidechem. "2-[2-amino-4-(4-ethoxyphenyl)-1,3-thiazol-5-yl]acetic acid." Guidechem Chemical Database.
- Asian Journal of Chemistry. "Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides." Asianpubs.
- Chinese Chemical Society. "Synthesis, Anticancer and Antibacterial Activities of Novel 2-Amino-4-phenylthiazole Derivatives Containing Amide Moiety." CCSPublishing.
- National Institutes of Health (PMC). "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." NIH/PMC.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. wap.guidechem.com [wap.guidechem.com]
- 5. Synthesis, Anticancer and Antibacterial Activities of Novel 2-Amino-4-phenylthiazole Derivatives Containing Amide Moiety [ccspublishing.org.cn]
